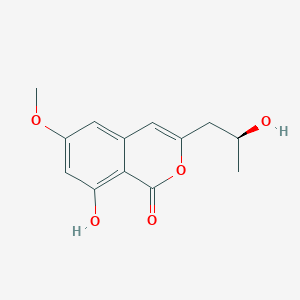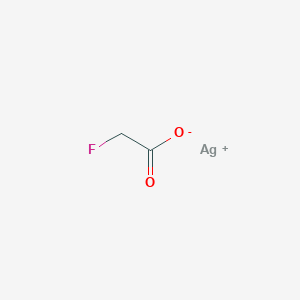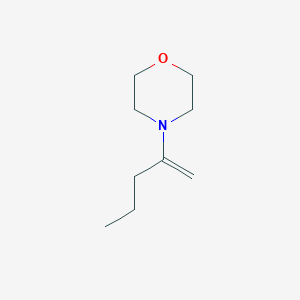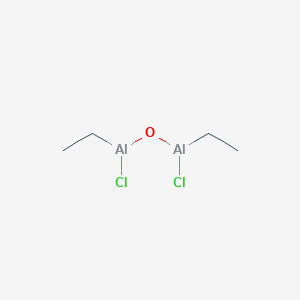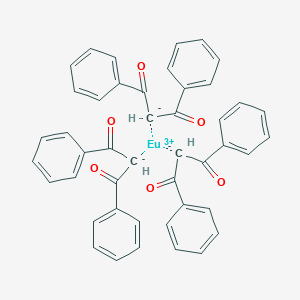
Europium 1,3-diphenyl-1,3-propanedionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium 1,3-diphenyl-1,3-propanedionate: is a coordination compound consisting of europium ions and 1,3-diphenyl-1,3-propanedionate ligands. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Europium 1,3-diphenyl-1,3-propanedionate can be synthesized by reacting europium oxide (Eu₂O₃) with 1,3-diphenyl-1,3-propanedione in the presence of a solvent such as benzene or toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Europium 1,3-diphenyl-1,3-propanedionate primarily undergoes coordination reactions due to the presence of europium ions. These reactions involve the formation of complexes with various ligands.
Common Reagents and Conditions:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution: Ligand exchange reactions can occur, where the 1,3-diphenyl-1,3-propanedionate ligands are replaced by other ligands under suitable conditions.
Major Products: The major products of these reactions are typically new coordination complexes with different ligands, which may exhibit distinct properties compared to the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Europium 1,3-diphenyl-1,3-propanedionate is widely used in the field of luminescent materials. Its ability to emit red light upon excitation makes it valuable in the development of phosphors for lighting and display technologies.
Biology and Medicine: In biological research, this compound is utilized as a fluorescent probe for imaging and diagnostic purposes. Its luminescent properties enable the visualization of biological processes at the molecular level.
Industry: The compound’s luminescent characteristics are also exploited in the manufacturing of optical devices and sensors. Additionally, it finds applications in the development of advanced materials for various industrial uses.
Wirkmechanismus
The mechanism of action of europium 1,3-diphenyl-1,3-propanedionate is based on energy transfer between the excited state of europium ions and the ligands. When the compound is excited by ultraviolet light, electrons in the europium ions are promoted to higher energy levels.
Vergleich Mit ähnlichen Verbindungen
Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III): This compound also exhibits luminescent properties and is used in similar applications.
Tris(dibenzoylmethane)mono(phenanthroline)europium(III): Another luminescent europium complex with applications in optical materials.
Uniqueness: Europium 1,3-diphenyl-1,3-propanedionate is unique due to its specific ligand structure, which influences its luminescent properties and makes it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
IUPAC Name |
1,3-diphenylpropane-1,3-dione;europium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H11O2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYYCSIHGUSAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33EuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173756 |
Source


|
| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14552-07-9 |
Source


|
| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14552-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
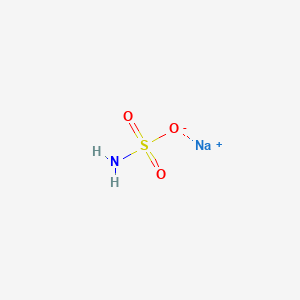
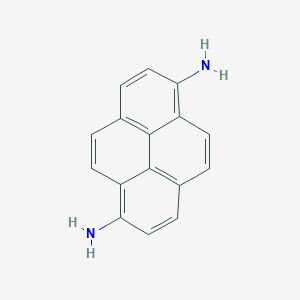
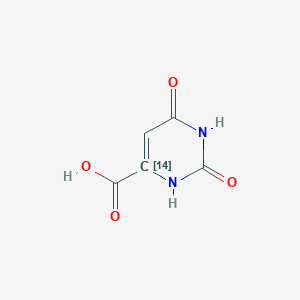
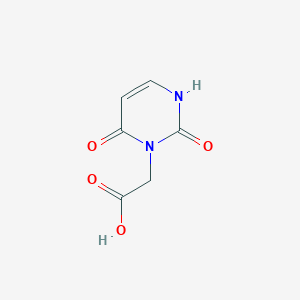
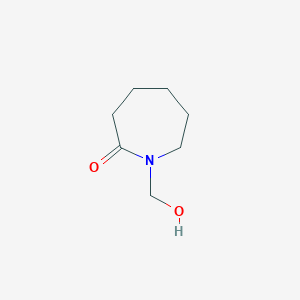
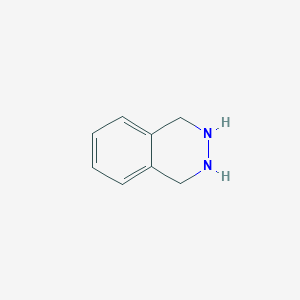


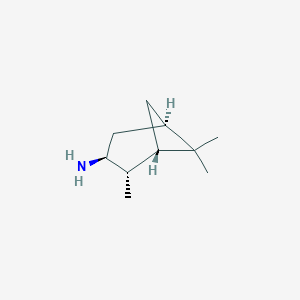
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
